Stegobinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Stegobinone is a natural compound that belongs to the family of p-quinones. It was first isolated from the leaves of the American plant, Stegnosperma halimifolium, in 1998. Since then, this compound has gained much attention due to its potent insecticidal activity against several agricultural pests. Stegobinone has been shown to be effective against insects such as the Colorado potato beetle, the western corn rootworm, and the cabbage looper.

作用機序

Stegobinone acts as an antifeedant, meaning it disrupts the feeding behavior of insects. It works by inhibiting the activity of the enzyme, acetylcholinesterase, which is involved in the digestion of food. This results in the accumulation of toxic levels of undigested food in the insect's gut, leading to starvation and death.

Biochemical and Physiological Effects

Stegobinone has been shown to have no toxic effects on non-target organisms such as honeybees and ladybugs. It is also non-toxic to mammals, making it a safe alternative to conventional insecticides. However, it has been shown to have some phytotoxicity, meaning it can cause damage to plants at high concentrations.

実験室実験の利点と制限

Stegobinone has several advantages over conventional insecticides. It is effective at low concentrations, has a low toxicity to non-target organisms, and has a unique mode of action. However, it has some limitations for lab experiments. It is difficult to obtain in large quantities, and its synthesis involves the use of hazardous chemicals. Additionally, its effectiveness can be affected by environmental factors such as temperature and humidity.

将来の方向性

Stegobinone has several potential applications in agriculture and pest control. Future research should focus on developing more efficient synthesis methods and improving the stability and effectiveness of stegobinone. Additionally, research should be conducted to determine the potential of stegobinone for use in integrated pest management strategies. Finally, the potential for stegobinone to be used as a natural insecticide in organic agriculture should be explored.

Conclusion

Stegobinone is a promising natural insecticide that has shown great potential for use in agriculture and pest control. Its unique mode of action and low toxicity to non-target organisms make it an attractive alternative to conventional insecticides. Further research is needed to fully understand the potential of stegobinone and to develop more efficient methods for its synthesis and application.

合成法

Stegobinone can be synthesized from the natural precursor, stegobinol, which is found in the leaves of Stegnosperma halimifolium. The synthesis involves a series of chemical reactions that convert stegobinol to stegobinone. The process involves the use of reagents such as iodine, potassium hydroxide, and acetic anhydride. The yield of stegobinone is approximately 70%.

科学的研究の応用

Stegobinone has been extensively studied for its insecticidal activity. It has been shown to be effective against several agricultural pests, and its mode of action is different from conventional insecticides. Stegobinone targets the feeding behavior of insects and disrupts their ability to digest food. This makes it an attractive alternative to conventional insecticides, which often have negative impacts on the environment and human health.

特性

CAS番号 |

110996-50-4 |

|---|---|

製品名 |

Stegobinone |

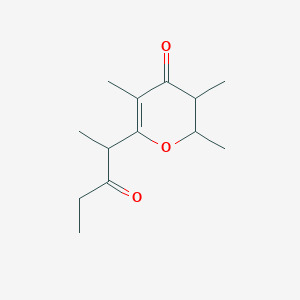

分子式 |

C13H20O3 |

分子量 |

224.3 g/mol |

IUPAC名 |

2,3,5-trimethyl-6-(3-oxopentan-2-yl)-2,3-dihydropyran-4-one |

InChI |

InChI=1S/C13H20O3/c1-6-11(14)8(3)13-9(4)12(15)7(2)10(5)16-13/h7-8,10H,6H2,1-5H3 |

InChIキー |

AZAKUWBBRWFVEW-UHFFFAOYSA-N |

SMILES |

CCC(=O)C(C)C1=C(C(=O)C(C(O1)C)C)C |

正規SMILES |

CCC(=O)C(C)C1=C(C(=O)C(C(O1)C)C)C |

同義語 |

stegobinone stegobinone, (2S-(2alpha,3alpha,6(S*)))-isome |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile](/img/structure/B24846.png)

![1H,4H,5H,8H-2,3a,4a,6,7a,8a-Hexaazacyclopenta[def]fluorene-4,8-dione, hexahydro-2,6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-](/img/structure/B24858.png)

![3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B24873.png)